Pyridine, 2-hydrazinyl-4,5-dimethyl-
Description
Overview of Pyridine (B92270) as a Privileged Heterocycle in Organic and Medicinal Chemistry
The pyridine ring is a ubiquitous structural motif in a vast array of chemical compounds, from pharmaceuticals and agrochemicals to catalysts and molecular materials. Its importance stems from its unique electronic and structural properties, which have been recognized and exploited for over a century.
The history of pyridine dates back to 1846, when it was first isolated from coal tar. Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was elucidated in the 1860s and 1870s. researchgate.net This substitution has profound consequences for the molecule's properties. Pyridine is an aromatic, six-membered heterocycle with the chemical formula C₅H₅N. researchgate.net The nitrogen atom introduces a dipole moment and makes the ring electron-deficient compared to benzene. researchgate.net The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, which imparts basicity to the molecule. researchgate.net
| Property | Description |
| Formula | C₅H₅N |
| Nature | Basic heterocyclic organic compound |
| Structure | Aromatic, six-membered ring related to benzene with one nitrogen atom replacing a methine group. researchgate.net |
| Aromaticity | Follows Hückel's rule with a conjugated system of six π electrons delocalized over the ring. researchgate.net |
| Electron Distribution | The nitrogen atom's inductive effect leads to an uneven electron density distribution, making the ring electron-deficient. researchgate.net |
| Basicity | The lone pair on the sp²-hybridized nitrogen atom is available for protonation, making pyridine a weak base. researchgate.net |
The pyridine scaffold is a cornerstone of organic synthesis, serving as a versatile building block for the construction of more complex molecules. researchgate.netresearchgate.net Its derivatives are found in numerous natural products, including vitamins like niacin and pyridoxal, and a significant number of FDA-approved drugs. researchgate.netnih.gov The nitrogen atom in the pyridine ring can be readily functionalized, and the ring itself can undergo various substitution reactions, further expanding its synthetic utility. researchgate.net
In the realm of coordination chemistry, pyridine and its derivatives are widely employed as ligands. ekb.egnih.gov The nitrogen atom's lone pair readily coordinates with metal ions, forming stable complexes with a diverse range of transition metals. researchgate.netuni.lu This has led to the development of pyridine-containing complexes with applications in catalysis, materials science, and bioinorganic chemistry. nih.gov The steric and electronic properties of the pyridine ligand can be fine-tuned by introducing substituents on the ring, allowing for precise control over the properties of the resulting metal complexes. ekb.eg
Introduction to Hydrazinyl Functional Groups in Organic Synthesis
The hydrazinyl group (-NHNH₂) is a highly reactive and versatile functional group that plays a crucial role in organic synthesis. Its unique chemical properties make it a valuable tool for the construction of a wide variety of organic molecules, particularly heterocyclic compounds.
Hydrazine (B178648) and its derivatives are characterized by the presence of a nitrogen-nitrogen single bond and are known for their nucleophilic nature. evitachem.com The terminal nitrogen atom of the hydrazinyl group is particularly nucleophilic and readily participates in reactions with electrophiles. One of the most common reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is fundamental to the derivatization of carbonyls and serves as a key step in many synthetic sequences. researchgate.netresearchgate.net
Furthermore, the hydrazinyl group is a key precursor for the synthesis of numerous heterocyclic systems. Through cyclization reactions with various reagents, hydrazines can be converted into pyrazoles, pyridazines, triazoles, and other nitrogen-containing heterocycles. evitachem.com The reactivity of the hydrazinyl group can be modulated by pH, with different reactivity observed under acidic and basic conditions. This tunable reactivity, combined with its ability to act as a building block for diverse molecular architectures, underscores the significance of the hydrazinyl functional group in modern organic synthesis. evitachem.com
Specific Focus on Pyridine, 2-Hydrazinyl-4,5-Dimethyl-: Research Rationale
The compound Pyridine, 2-hydrazinyl-4,5-dimethyl- (CAS No. 27220-43-1) is a molecule of interest due to the synergistic interplay of its constituent functional groups. Its structure offers a unique combination of a nucleophilic center and an aromatic, electron-deficient ring system, providing a rich platform for chemical modifications.
| Identifier | Value |
| IUPAC Name | 2-hydrazinyl-4,5-dimethylpyridine |
| CAS Number | 27220-43-1 |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
The structure of 2-hydrazinyl-4,5-dimethylpyridine is characterized by a pyridine ring substituted at the 2-position with a hydrazinyl group and at the 4- and 5-positions with methyl groups. The methyl groups are electron-donating, which can influence the electron density of the pyridine ring and its reactivity. The primary site of reactivity is the hydrazinyl group, which can act as a potent nucleophile.
The potential for derivatization of this compound is vast. The hydrazinyl moiety can readily undergo condensation reactions with a variety of carbonyl compounds to form a diverse library of hydrazones. Moreover, it can serve as a key intermediate in the synthesis of fused heterocyclic systems. For instance, analogous hydrazinopyrimidines have been shown to react with reagents such as benzoyl chloride and acetylacetone (B45752) to yield triazolopyrimidines and pyrazole (B372694) derivatives, respectively. nih.gov Similarly, reactions with carbon disulfide can lead to the formation of triazolopyrimidine thiones. nih.gov These examples highlight the capacity of the hydrazinyl group to participate in cyclization reactions, paving the way for the synthesis of more complex and potentially biologically active molecules. The synthesis of this compound is typically achieved through the nucleophilic substitution of 2-chloro-4,5-dimethylpyridine (B134757) with hydrazine hydrate (B1144303). This straightforward synthetic route makes it an accessible building block for further chemical exploration.
Scope of Academic Research Investigations
Academic research on "Pyridine, 2-hydrazinyl-4,5-dimethyl-" and related hydrazinyl pyridines is primarily focused on their synthetic utility and their role as precursors to biologically active molecules. The investigations explore their chemical reactivity, the development of novel synthetic routes, and the evaluation of their derivatives for potential therapeutic applications.
The inherent reactivity of the hydrazinyl and pyridine functional groups allows the compound to participate in a variety of chemical reactions. evitachem.com A primary area of investigation is its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com The hydrazinyl group's ability to act as a nucleophile is central to its utility, enabling the formation of new carbon-nitrogen bonds, which is a critical step in many synthetic pathways. evitachem.com
Research has demonstrated that the hydrazinyl moiety can be readily reacted with various electrophiles to construct a diverse range of heterocyclic systems. For instance, reactions with compounds like aromatic aldehydes, acetylacetone, and ethyl cyanoacetate (B8463686) can lead to the formation of new pyrazoline, triazine, triazole, and tetrazole derivatives. researchgate.net This synthetic versatility makes hydrazinyl pyridines valuable scaffolds in combinatorial chemistry and drug discovery.
In the realm of medicinal chemistry, numerous studies have focused on synthesizing and evaluating derivatives of hydrazinyl pyridines for various biological activities. The pyridine scaffold itself is a privileged structure in drug design, and its combination with other pharmacologically active moieties via a hydrazinyl linker has yielded compounds with promising activities. acs.orgfrontiersin.org
Table 2: Selected Academic Research on Hydrazinyl Pyridine Derivatives
| Derivative Class | Investigated Activity | Key Research Findings |
| Hydrazinyl arylthiazole based pyridines | α-Glucosidase Inhibition | A series of derivatives were synthesized and showed potent inhibitory activity against the α-glucosidase enzyme, with IC₅₀ values significantly lower than the standard drug, acarbose (B1664774) (IC₅₀ = 856.45 ± 5.60 μM). Many synthesized compounds had IC₅₀ values in the range of 1.40 ± 0.01 to 236.10 ± 2.20 μM. nih.gov |
| Pyridine- and Thiazole-Based Hydrazides | Anti-inflammatory & Antimicrobial | A new class of compounds linking pyridine and thiazole (B1198619) moieties showed promising in vitro anti-inflammatory activity, with IC₅₀ values ranging from 46.29 to 100.60 μg/mL. acs.org |
| Pyridine appended 2-hydrazinylthiazoles | Antimycobacterial | Several derivatives exhibited good activity against Mycobacterium tuberculosis (H37Rv strain), with minimum inhibitory concentrations (MIC) in the range of 6.40–7.14 μM. nih.gov |
These investigations highlight the broad scope of academic interest in hydrazinyl pyridines. The research spans from fundamental synthetic methodology to applied medicinal chemistry, underscoring the compound's role as a versatile platform for the discovery of new functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
(4,5-dimethylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTGLUUDICJCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154030-52-0 | |
| Record name | 2-hydrazinyl-4,5-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity of the Hydrazinyl Moiety and Pyridine Core
Condensation Reactions of the Hydrazinyl Group
The hydrazinyl group is well-known for its ability to undergo condensation reactions with carbonyl compounds. evitachem.com These reactions involve the formation of a new carbon-nitrogen double bond, typically with the elimination of a water molecule. This reactivity serves as a cornerstone for constructing more complex molecular architectures from the 2-hydrazinyl-4,5-dimethylpyridine scaffold.
2-Hydrazinyl-4,5-dimethylpyridine readily reacts with a variety of aldehydes and ketones to form the corresponding Schiff bases, which are specifically referred to as hydrazones. wikipedia.orgxiahepublishing.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon. evitachem.com The resulting products contain the characteristic R¹R²C=N-NH- linkage. Hydrazones are crucial intermediates in organic synthesis and are known for their diverse biological activities and applications in materials science. wikipedia.orgnih.gov
The synthesis is generally straightforward, often achieved by mixing the hydrazine (B178648) derivative with the carbonyl compound in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. researchgate.net
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Resulting Hydrazone Product |
|---|---|---|
| Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl- | Benzaldehyde (B42025) | (E)-1-(benzylidene)-2-(4,5-dimethylpyridin-2-yl)hydrazine |
| Pyridine, 2-hydrazinyl-4,5-dimethyl- | Acetone | 1-(4,5-dimethylpyridin-2-yl)-2-(propan-2-ylidene)hydrazine |
| Pyridine, 2-hydrazinyl-4,5-dimethyl- | Salicylaldehyde (B1680747) | (E)-2-((2-(4,5-dimethylpyridin-2-yl)hydrazono)methyl)phenol |
| Pyridine, 2-hydrazinyl-4,5-dimethyl- | Pyridine-2-carbaldehyde | (E)-1-((4,5-dimethylpyridin-2-yl)imino)-1,2-dihydropyridin-2-amine |
The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration. chemtube3d.commdpi.com
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the 2-hydrazinyl-4,5-dimethylpyridine on the electrophilic carbon atom of the carbonyl group. This step leads to the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). mdpi.com This initial addition is typically reversible.
Dehydration: The hemiaminal intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. This step is often the rate-determining step and is usually catalyzed by acid. The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O), which facilitates its elimination and the subsequent formation of the imine bond.
The bifunctional nature of 2-hydrazinyl-4,5-dimethylpyridine, possessing both a nucleophilic hydrazinyl group and a pyridine ring nitrogen, makes it an excellent precursor for synthesizing fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of two new bonds, leading to the construction of a new ring fused to the original pyridine core.
2-Hydrazinylpyridines are versatile starting materials for the synthesis of evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridines. organic-chemistry.org This transformation can be achieved by reacting 2-hydrazinyl-4,5-dimethylpyridine with various reagents containing a single carbon atom that becomes incorporated into the new triazole ring. Common methods include reaction with carboxylic acids, acid chlorides, or orthoesters, followed by a cyclodehydration step. semanticscholar.org For instance, reaction with a carboxylic acid first forms an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization upon heating, often with a dehydrating agent like phosphorus oxychloride, to yield the fused triazole ring. semanticscholar.org Alternative modern synthetic approaches utilize reagents like isothiocyanates or employ metal-catalyzed cyclization reactions. organic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for preparing these fused systems. researchgate.netnih.gov
| Reagent | Reaction Conditions | Fused Heterocycle |
|---|---|---|
| Formic Acid | Reflux | 7,8-dimethyl- evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridine |
| Acetic Anhydride | Heating | 3,7,8-trimethyl- evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridine |
| Carbon Disulfide | Base, Heating | 7,8-dimethyl- evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridine-3-thiol |
| Phenyl isothiocyanate | Electrochemical cyclization | N-phenyl-7,8-dimethyl- evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridin-3-amine |
The reaction of 2-hydrazinyl-4,5-dimethylpyridine with 1,3-dielectrophilic compounds, such as β-dicarbonyls or their synthetic equivalents, is a classical and efficient method for constructing a pyrazole (B372694) ring fused to another heterocycle or as a substituent. nih.govbeilstein-journals.org For instance, condensation with a 1,3-diketone like acetylacetone (B45752) proceeds via initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack of the secondary amine of the hydrazinyl moiety onto the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazole ring. researchgate.netresearchgate.net Similarly, reaction with β-ketoesters like ethyl acetoacetate (B1235776) can lead to the formation of pyrazolone (B3327878) derivatives. researchgate.net These pyridine-pyrazole hybrid molecules are of significant interest in medicinal chemistry. mdpi.com
| Reagent (1,3-Dicarbonyl) | Reaction Conditions | Product Type |
|---|---|---|
| Acetylacetone (2,4-pentanedione) | Reflux in Ethanol | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethylpyridine |
| Ethyl Acetoacetate | Reflux in Ethanol | 1-(4,5-dimethylpyridin-2-yl)-5-methyl-1H-pyrazol-3(2H)-one |
| Malononitrile | Base catalyst (e.g., piperidine) | 5-amino-1-(4,5-dimethylpyridin-2-yl)-1H-pyrazole-4-carbonitrile |
| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heating | Intermediate for further pyrazole synthesis |
Pyridotriazines are fused heterocyclic systems containing both a pyridine and a triazine ring. The synthesis of the pyridotetrahydro-1,2,4-triazine ring system can be accomplished through the reaction of 2-hydrazinylpyridines with 1,2-dicarbonyl compounds or α-haloketones. For example, condensation of 2-hydrazinyl-4,5-dimethylpyridine with a 1,2-diketone like benzil (B1666583) would involve the formation of a dihydrazone intermediate, which can then undergo cyclization. A more direct route involves the reaction with α-halocarbonyl compounds. The hydrazine first displaces the halide via nucleophilic substitution, and the resulting intermediate then undergoes intramolecular condensation between the remaining amino group and the carbonyl group to form the fused triazine ring.
| Reagent | Reaction Conditions | Fused Heterocycle |
|---|---|---|
| Benzil (1,2-diphenylethanedione) | Acetic Acid, Reflux | 3,4-diphenyl-7,8-dimethylpyrido[2,1-f] evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazine |
| Phenacyl bromide (2-bromo-1-phenylethanone) | Base, Heating | 3-phenyl-7,8-dimethyl-4H-pyrido[2,1-f] evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazine |
| Ethyl 2-chloroacetoacetate | Reflux | 3-methyl-7,8-dimethyl-4H-pyrido[2,1-f] evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazin-4-one |
Cyclocondensation Reactions to Form Fused Heterocycles
Formation of Tetrazoles
The transformation of 2-hydrazinylpyridines into tetrazolo[1,5-a]pyridines is a well-established synthetic route. In the case of 2-hydrazinyl-4,5-dimethylpyridine, this is typically achieved through diazotization of the hydrazinyl group with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a mineral acid. The initial reaction forms a 2-azidopyridine (B1249355) intermediate. This azide (B81097) then undergoes a spontaneous intramolecular cyclization, leading to the formation of the fused tetrazole ring system. This process is an example of an intramolecular 1,3-dipolar cycloaddition. The resulting product is 6,7-dimethyltetrazolo[1,5-a]pyridine.
Reaction Scheme: Formation of 6,7-dimethyltetrazolo[1,5-a]pyridine
| Reactant | Reagent | Product |
|---|
Formation of Pyridopyrimidines
The synthesis of pyridopyrimidines from 2-hydrazinyl-4,5-dimethylpyridine involves a cyclocondensation reaction with a 1,3-dielectrophilic species. Commonly, β-dicarbonyl compounds such as acetylacetone (2,4-pentanedione) or ethyl acetoacetate are employed. The reaction proceeds through initial condensation of the more nucleophilic terminal nitrogen of the hydrazinyl group with one of the carbonyl groups of the 1,3-dielectrophile. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazinyl moiety attacks the remaining carbonyl group, and subsequent dehydration leads to the formation of a stable, fused pyrazolopyridine ring, which is an isomer of the pyridopyrimidine system. Specifically, reaction with a β-dicarbonyl compound yields a pyrazolo[1,5-a]pyridine (B1195680) derivative.
For example, the reaction of 2-hydrazinyl-4,5-dimethylpyridine with acetylacetone in a suitable solvent, often under acidic or basic catalysis, would yield 2,4,6,7-tetramethylpyrazolo[1,5-a]pyridine.
Reaction Scheme: Formation of Pyrazolo[1,5-a]pyridines
| Reactant | 1,3-Dielectrophile | Product |
|---|---|---|
| Pyridine, 2-hydrazinyl-4,5-dimethyl- | Acetylacetone | 2,4,6,7-Tetramethylpyrazolo[1,5-a]pyridine |
Formation of Thiazole-Pyridine Hybrids
The construction of thiazole-pyridine hybrids from 2-hydrazinyl-4,5-dimethylpyridine typically follows the principles of the Hantzsch thiazole (B1198619) synthesis. This multi-step process begins with the conversion of the hydrazinyl group into a thiosemicarbazide (B42300) derivative. This is achieved by reacting 2-hydrazinyl-4,5-dimethylpyridine with an isothiocyanate or by reacting its hydrazone derivative with a source of thiocarbonyl.
The resulting N-(4,5-dimethylpyridin-2-yl)thiosemicarbazide then serves as the key intermediate. This intermediate undergoes cyclocondensation with an α-halocarbonyl compound, such as an α-bromo ketone or α-bromo ester. The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by intramolecular cyclization and dehydration to furnish the thiazole ring. This synthetic strategy allows for the introduction of various substituents on the thiazole ring, depending on the choice of the α-halocarbonyl reagent.
General Reaction Scheme: Hantzsch Synthesis of Thiazole-Pyridine Hybrids
| Precursor | α-Halocarbonyl (R-CO-CH₂Br) | Product |
|---|---|---|
| N-(4,5-dimethylpyridin-2-yl)thiosemicarbazide | α-Bromoacetophenone | 2-(2-(4,5-dimethylpyridin-2-yl)hydrazinyl)-4-phenylthiazole |
Reactions Involving the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in 2-hydrazinyl-4,5-dimethylpyridine retains its characteristic Lewis basicity and nucleophilicity, which are fundamental properties of the pyridine scaffold.
Nucleophilicity and Lewis Basicity
The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is available for donation to Lewis acids, including protons. The presence of two electron-donating methyl groups at the 4- and 5-positions increases the electron density on the pyridine ring through inductive and hyperconjugation effects. Furthermore, the hydrazinyl group at the 2-position is also strongly electron-donating through the resonance effect (+R effect). Collectively, these substituents enhance the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Consequently, 2-hydrazinyl-4,5-dimethylpyridine readily reacts with acids to form pyridinium (B92312) salts. In the presence of a strong acid, it is possible for both the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group to be protonated. The pyridine nitrogen can also act as a nucleophile, reacting with electrophiles such as alkyl halides to form N-alkylpyridinium salts, provided that the hydrazinyl group does not preferentially react.
Electrophilic Aromatic Substitution on the Pyridine Ring (Theoretical Considerations)
The pyridine ring is generally considered to be electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions. This deactivation makes EAS reactions on pyridine require harsher conditions, and substitution typically occurs at the β (3,5) positions.
In the case of 2-hydrazinyl-4,5-dimethylpyridine, the outcome of an EAS reaction is governed by the combined directing effects of the three substituents.
Hydrazinyl Group (-NHNH₂): This is a powerful activating group and an ortho-, para-director. Being at the C2 position, it strongly directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.
Methyl Groups (-CH₃): These are weakly activating groups and are also ortho-, para-directors. The C4-methyl group directs to the C3 and C5 positions. The C5-methyl group directs to the C4 and C6 positions.
Considering these effects synergistically:
The C3 position is activated by the ortho-directing effect of the C2-hydrazinyl group and the ortho-directing effect of the C4-methyl group.
The C5 position is activated by the para-directing effect of the C2-hydrazinyl group and the ortho-directing effect of the C4-methyl group.
The C6 position is activated by the para-directing effect of the C5-methyl group.
Between the available positions, the C3 and C5 positions are the most electronically enriched and therefore the most likely sites for electrophilic attack. The powerful activating and directing effect of the hydrazinyl group would likely dominate, making the C3 and C5 positions the primary targets for substitution. However, steric hindrance from the adjacent methyl and hydrazinyl groups might influence the final product ratio.
Functionalization of Methyl Groups on the Pyridine Ring
The methyl groups on the pyridine ring of 2-hydrazinyl-4,5-dimethylpyridine, particularly the one at the 4-position, exhibit acidity due to the electron-withdrawing nature of the pyridine ring. The protons on the carbon adjacent to the ring are more acidic than those of simple alkanes. This allows for deprotonation by a strong base to form a carbanionic species. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.
A common reaction is the condensation with aldehydes, such as benzaldehyde. In the presence of a base, the C4-methyl group can be deprotonated. The resulting anion can then attack the carbonyl carbon of benzaldehyde, leading to an aldol-type condensation product after dehydration. This results in the formation of a styryl group attached to the pyridine ring.
Additionally, the methyl groups can be susceptible to oxidation under certain conditions. Strong oxidizing agents can convert the methyl groups into carboxylic acid groups. However, such harsh conditions might also affect the hydrazinyl moiety.
Coordination Chemistry and Metal Complexation
Ligand Design and Coordination Modes of Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl-
The coordination behavior of ligands derived from Pyridine, 2-hydrazinyl-4,5-dimethyl- is governed by the presence of multiple donor atoms and its capacity for tautomerism. These features allow for diverse coordination modes and the formation of structurally varied metal complexes.
The hydrazinyl-pyridine scaffold possesses several potential donor atoms: the nitrogen atom of the pyridine ring and the two nitrogen atoms of the hydrazinyl group. This arrangement allows the ligand to act as a multidentate chelator. Typically, ligands derived from this scaffold coordinate in a bidentate fashion, utilizing the pyridine nitrogen and one of the hydrazinyl nitrogens to form a stable five-membered chelate ring with a metal ion. The presence of the dimethyl groups at the 4 and 5 positions of the pyridine ring can introduce steric effects and modify the electronic properties of the pyridine nitrogen, thereby influencing the stability and geometry of the resulting metal complexes.
When the 2-hydrazinyl-4,5-dimethyl-pyridine moiety is condensed with aldehydes or ketones to form hydrazone Schiff bases, the chelating ability is often enhanced. These resulting ligands frequently act as tridentate donors, coordinating through the pyridine nitrogen, the azomethine nitrogen (>C=N-), and a deprotonated enolic oxygen atom. chemistryjournal.netnih.gov This ONO or NNO donor set readily forms stable complexes with various metal ions. chemistryjournal.netresearchgate.net
Tautomerism plays a crucial role in the coordination chemistry of hydrazinyl-pyridines and their hydrazone derivatives. The free ligand can exist in different tautomeric forms, such as amino and imino forms. rsc.org In the solid state and in solution, there is often a dynamic equilibrium between these forms, which can be influenced by factors like solvent polarity and pH.
Upon formation of hydrazone derivatives, keto-enol tautomerism becomes significant. The ligand can exist in a keto form (C=O and N-H) or an enol form (C-OH and C=N). researchgate.net Coordination with a metal ion often involves the deprotonation of the N-H proton (from the keto form) or the O-H proton (from the enol form), leading to the ligand binding as a monoanion. semanticscholar.org Spectroscopic evidence, such as the disappearance of the ν(N–H) vibration in the IR spectra of the complexes, strongly supports the coordination of the ligand in its deprotonated form. bohrium.com This tautomeric shift is fundamental to the formation of stable, neutral, or cationic chelate complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands derived from Pyridine, 2-hydrazinyl-4,5-dimethyl- is typically achieved through direct reaction between the ligand and a corresponding metal salt in a suitable solvent.
A wide variety of transition metal complexes have been synthesized using hydrazone ligands containing a pyridine scaffold. These complexes are generally prepared by refluxing the ligand with the appropriate metal salt (e.g., chlorides, nitrates, acetates) in an alcoholic medium like ethanol (B145695) or methanol. nih.gov The resulting complexes are often colored, air-stable solids. chemistryjournal.net
Characterization of these complexes relies on a combination of analytical and spectroscopic techniques.
Elemental Analysis and Molar Conductance: These methods help establish the stoichiometry of the metal-to-ligand ratio, which is commonly 1:1 or 1:2. chemistryjournal.netnih.gov Low conductivity values typically indicate a non-electrolytic nature. chemistryjournal.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is vital for determining the coordination mode. A shift of the azomethine ν(C=N) band to lower frequencies in the complex compared to the free ligand indicates coordination through the azomethine nitrogen. bohrium.com The disappearance of the ν(N-H) band confirms deprotonation and coordination. bohrium.com
UV-Visible Spectroscopy: The electronic spectra provide information about the geometry of the complex. The presence of d-d transition bands can help assign geometries such as octahedral for Co(II) and Ni(II) or square-planar for Cu(II). nih.gov
Magnetic Susceptibility: Magnetic moment measurements are used to determine the spin state and geometry of the complexes. For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.81 μB. nih.gov
| Metal Ion | Proposed Geometry | M:L Ratio | Key Spectroscopic Data | Reference |
|---|---|---|---|---|
| Ni(II) | Octahedral | 1:2 | Shift in ν(C=N) band; d-d transitions observed | edu.krd |
| Cu(II) | Square Planar / Distorted Octahedral | 1:1 or 1:2 | Magnetic moment ~1.86 μB | nih.gov |
| Co(II) | Octahedral (High-Spin) | 1:2 | Magnetic moment ~4.81 μB | nih.gov |
| Zn(II) | Tetrahedral / Octahedral | 1:2 | Coordination confirmed by 1H NMR shifts | nih.govresearchgate.net |
| Cd(II) | Monoclinic | 1:1 | Characterized by single-crystal X-ray diffraction | researchgate.net |
The coordination chemistry of lanthanide ions with hydrazone ligands is of great interest, particularly due to the potential photoluminescent properties of the resulting complexes. mdpi.com Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 8 or 9). mdpi.com
Synthesis of lanthanide complexes follows a similar procedure to that of transition metals, involving the reaction of the ligand with a lanthanide(III) salt (e.g., nitrate (B79036) or chloride) in a suitable solvent mixture like CH₃OH/CH₃CN. mdpi.com The resulting complexes are characterized by:
Spectroscopic Data: Techniques such as ESI-MS, IR, UV/Vis, and luminescence spectroscopy are used to confirm the composition and study the photophysical properties. mdpi.com
Luminescence: Eu(III) and Tb(III) complexes are known for their characteristic sharp emission bands in the red and green regions of the visible spectrum, respectively. mdpi.comnih.gov The ligand often acts as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light. nih.gov The efficiency of this energy transfer determines the luminescence quantum yield of the complex. mdpi.com For mixed-metal complexes containing both Tb³⁺ and Eu³⁺, energy transfer from Tb³⁺ to Eu³⁺ can occur, influencing the observed emission color. nih.gov
Structural Analysis of Coordination Compounds
Single-crystal X-ray diffraction is the most definitive method for the structural elucidation of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com
For complexes derived from hydrazinyl-pyridine ligands, structural analysis has revealed a variety of geometries:
Transition Metals: Depending on the metal ion and the specific ligand, geometries such as distorted octahedral, square-pyramidal, and tetrahedral have been confirmed. nih.govsemanticscholar.orgnih.govmdpi.com For instance, zinc(II) and cadmium(II) complexes with related ligands have been shown to adopt tetrahedral or monoclinic structures. researchgate.netmdpi.com
Supramolecular Structures: X-ray analysis also reveals how individual complex units are arranged in the crystal lattice. Hydrogen bonding between coordinated water molecules, ligand backbones, and counter-ions can link mononuclear or polynuclear units into one-, two-, or three-dimensional supramolecular networks. mdpi.comnih.gov
The structural data obtained are crucial for understanding the relationship between the structure of a complex and its physical properties, such as magnetic behavior or catalytic activity.
An Examination of the Coordination Chemistry of Pyridine, 2-hydrazinyl-4,5-dimethyl-
While "Pyridine, 2-hydrazinyl-4,5-dimethyl-" is a known chemical entity, a thorough review of scientific literature reveals a notable absence of specific experimental studies on its coordination chemistry and the properties of its metal complexes. The following sections, therefore, provide a scientifically grounded discussion of the expected characteristics of its metal complexes, based on the well-established principles of coordination chemistry and extensive data available for closely related 2-hydrazinylpyridine and pyridine-hydrazone analogues.
The coordination chemistry of ligands derived from 2-hydrazinylpyridine is a rich and extensively studied field. These ligands are known for their versatility in binding to a wide range of metal ions, leading to complexes with diverse structures and properties.
Specific experimental data on the coordination geometry and stereochemistry of metal complexes of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" are not available in the current scientific literature. However, based on analogous compounds, several coordination modes can be predicted. The "Pyridine, 2-hydrazinyl-4,5-dimethyl-" ligand possesses multiple potential donor atoms: the nitrogen of the pyridine ring, and the two nitrogen atoms of the hydrazinyl group.
This multi-dentate character allows for various coordination possibilities. In its simple form, it could act as a bidentate ligand, coordinating to a metal center via the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group, forming a stable five-membered chelate ring.
Furthermore, the hydrazinyl group can readily condense with aldehydes or ketones to form hydrazone Schiff bases. These derivatives are particularly common in coordination chemistry and typically act as tridentate ligands, coordinating through the pyridine nitrogen, the imine nitrogen, and another donor atom from the aldehyde or ketone fragment.
The coordination geometry around the metal center would be dictated by the metal ion's preferred coordination number and the ligand-to-metal ratio. For a 1:2 metal-to-ligand ratio with a tridentate ligand, an octahedral geometry is commonly observed. Other potential geometries for different metal ions and ligand combinations include square planar and tetrahedral arrangements. The stereochemistry of these complexes would be influenced by the specific arrangement of the ligands around the metal center, potentially leading to isomers.
Table 1: Predicted Coordination Geometries for Metal Complexes of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" Derivatives
| Metal Ion (d-electron count) | Ligand Type | Predicted Coordination Number | Common Geometry |
| Co(II) (d7), Ni(II) (d8) | Tridentate Schiff Base | 6 | Octahedral |
| Cu(II) (d9) | Tridentate Schiff Base | 4 or 6 | Distorted Octahedral/Square Pyramidal |
| Zn(II) (d10) | Tridentate Schiff Base | 4 or 6 | Tetrahedral/Octahedral |
This table is predictive and based on common observations for analogous pyridine-hydrazone complexes.
While no crystal structures for metal complexes of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" have been reported, the analysis of related structures allows for the prediction of likely intermolecular interactions that would stabilize the crystal lattice.
Hydrogen bonding is expected to be a prominent feature. The hydrazinyl group, and any N-H or O-H groups present in its Schiff base derivatives, can act as hydrogen bond donors. The nitrogen atoms of the pyridine ring and other electronegative atoms within the complex can serve as hydrogen bond acceptors. These interactions play a crucial role in the formation of supramolecular architectures.
Additionally, π-π stacking interactions are a common feature in the crystal packing of complexes containing aromatic rings like pyridine. rsc.orgresearchgate.net These interactions, arising from the overlap of p-orbitals of adjacent aromatic rings, contribute significantly to the stability of the crystal structure. The arrangement of the pyridine rings could lead to either face-to-face or offset stacking configurations. C-H···π interactions are also possible, where a C-H bond interacts with the π-system of a pyridine ring.
The electronic properties of transition metal complexes are fundamentally linked to the nature of the metal ion and the coordinating ligands.
Specific studies on charge transfer processes in coordination complexes of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" have not been documented. However, metal complexes with ligands containing π-systems, such as pyridine, are well-known to exhibit charge transfer transitions.
Two primary types of charge transfer are relevant in this context:
Ligand-to-Metal Charge Transfer (LMCT): In an LMCT process, an electron is transferred from a ligand-based orbital to a metal-based orbital. This is more likely to occur when the ligand is electron-rich and the metal is in a higher oxidation state and electron-poor. The hydrazinyl group and the pyridine ring can both be involved in such transitions.
Metal-to-Ligand Charge Transfer (MLCT): Conversely, in an MLCT process, an electron is transferred from a metal-based orbital to a ligand-based orbital. libretexts.org This typically happens when the metal is in a low oxidation state (electron-rich) and the ligand has low-lying empty π* orbitals, which is characteristic of aromatic systems like pyridine. libretexts.orgnih.gov These MLCT transitions are often observed in the UV-visible absorption spectra of the complexes and can be responsible for their intense colors. libretexts.org
The energy of these charge transfer bands is sensitive to the nature of the metal, its oxidation state, and the specific substituents on the ligand. The methyl groups on the pyridine ring of the title compound, being electron-donating, would be expected to slightly raise the energy of the ligand's orbitals, which could in turn affect the energy of the charge transfer transitions.
Supramolecular Chemistry and Non Covalent Interactions
Self-Assembly of Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl- Derivatives
The self-assembly of 2-hydrazinyl-4,5-dimethyl-pyridine derivatives into ordered supramolecular structures is a process driven by the cumulative effect of multiple weak intermolecular interactions. The hydrazine (B178648) and pyridine moieties provide key functional groups capable of engaging in specific and directional non-covalent bonding, which guides the spontaneous organization of the molecules.
Derivatives of hydrazinyl pyridine can be synthesized through reactions such as the condensation of 2-hydrazinylpyridine-3,4-dicarbonitriles with salicylaldehyde (B1680747) and its substituted derivatives. wsu.edu The resulting hydrazone derivatives are of interest for their potential as functional molecular systems. nih.gov The process of self-assembly for these and similar molecules, such as N'-(adamantan-2-ylidene)hydrazide derivatives, is often mediated by multiple hydrogen bonds. nih.gov The specific nature of the substituents on the pyridine ring and the hydrazine group can significantly influence the resulting supramolecular architecture, leading to the formation of diverse structures from discrete oligomers to extended one-, two-, or three-dimensional networks. nih.govcsic.es For instance, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative that can undergo further heterocyclization, demonstrating the versatility of these building blocks in creating complex molecular systems. nih.govmdpi.com
Role of Hydrogen Bonding in Supramolecular Architectures
Hydrogen bonding is a dominant force in the self-assembly of hydrazinyl pyridine derivatives, providing directionality and strength to the resulting supramolecular frameworks. The hydrazine group (-NH-NH2) offers multiple hydrogen bond donors, while the pyridine nitrogen atom and any other heteroatoms present act as hydrogen bond acceptors.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |
| N-H···N | Hydrazine N-H | Pyridine N | 2.7 - 3.0 nih.gov | Formation of chains and layers nih.govnih.gov |
| N-H···O | Hydrazine N-H | Carbonyl O | 2.8 - 3.1 nih.gov | Linking molecules into sheets nih.gov |
| O-H···N | Hydroxyl O-H | Pyridine N | ~2.7 nih.gov | Creation of 2D layer structures nih.gov |
π-Stacking Interactions in Crystal Engineering
In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings play a significant role in the crystal engineering of 2-hydrazinyl-4,5-dimethyl-pyridine derivatives. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stabilization of the crystal lattice.
The pyridine rings can arrange in either a parallel-displaced or a T-shaped geometry to maximize favorable interactions. The extent and nature of π-stacking are influenced by the substituents on the pyridine ring. These interactions often work in concert with hydrogen bonds to build complex three-dimensional structures. For instance, π-π stacking interactions between pyridine rings with centroid-centroid distances around 3.652 Å have been observed to connect molecular layers into a 3D supramolecular structure. researchgate.net In lead(II) complexes with hydrazido-based ligands, the combination of anion⋯π and π‒π stacking interactions leads to the generation of a supramolecular assembly. mdpi.com The interplay between π-stacking and other noncovalent interactions is a key principle in designing and controlling the solid-state architecture of these compounds. rsc.orgnih.gov
| Compound/Complex Type | Interacting Rings | Centroid-Centroid Distance (Å) | Structural Role |
| Binuclear Copper Complex researchgate.net | Pyridine-Pyridine | 3.652(5) | Stacking of layers |
| Lead(II) Hydrazido Complex mdpi.com | Pyridine-Pyridine | 3.734(3) | Formation of 2D network |
| Zinc(II) Coordination Polymer nih.gov | Imidazo[1,5-a]pyridine | ~3.7 | Dimer formation |
Other Unconventional Non-Covalent Interactions (e.g., C-H⋯π, Anion-π)
Beyond the primary forces of hydrogen bonding and π-stacking, weaker, unconventional non-covalent interactions also contribute to the stability and specificity of supramolecular assemblies involving 2-hydrazinyl-4,5-dimethyl-pyridine. These include C-H⋯π interactions and anion-π interactions.
C-H⋯π Interactions: These interactions occur when a C-H bond acts as a weak hydrogen bond donor to the π-electron cloud of an aromatic ring. In the solid state, C-H···π interactions can provide additional stability to the crystal packing, often working alongside other non-covalent forces to direct the molecular arrangement. arturorobertazzi.itresearchgate.net For example, C-H···C interactions have been noted in the stacking of layers in supramolecular structures. nih.gov In some triazole derivatives, C-H⋯π interactions between a methyl group and a pyridine ring can lead to the formation of centrosymmetric inverted dimers. mdpi.com
Anion-π Interactions: This type of interaction involves an electrostatic attraction between an anion and the electron-deficient π-system of an aromatic ring. researchgate.netnih.gov The pyridine ring, especially when protonated or coordinated to a metal center, can become sufficiently electron-poor to engage in favorable interactions with anions. These interactions can be significant in the recognition and binding of anions and can play a crucial role in the assembly of coordination complexes. mdpi.comnih.govnih.gov The strength of this interaction can be comparable to that of hydrogen bonding. nih.gov The combination of anion-π and π-π stacking has been observed to generate 2D supramolecular assemblies. mdpi.com
Design Principles for Supramolecular Assemblies Based on Hydrazinyl Pyridines
The rational design of supramolecular assemblies based on hydrazinyl pyridines relies on a thorough understanding of the interplay of various non-covalent interactions. Key principles include the strategic placement of functional groups to promote specific hydrogen bonding motifs and the modulation of the electronic properties of the pyridine ring to control π-stacking and other interactions.
The versatility of the hydrazinyl pyridine scaffold allows for systematic modifications to tune the self-assembly process. nih.gov For example, introducing substituents that can act as strong hydrogen bond donors or acceptors can enforce a particular network topology. The choice of metal ions in coordination-driven self-assembly can also dictate the final geometry of the resulting metallosupramolecular architecture. doi.org By carefully selecting complementary building blocks and controlling experimental conditions, it is possible to program the formation of discrete molecular assemblies with specific shapes and sizes or extended crystalline networks with desired functionalities. nih.govrsc.org The transition from organic to inorganic crystal engineering can be achieved by designing bi-functional ligands that can simultaneously coordinate to metal ions and engage in self-complementary hydrogen bonds. nih.gov
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within the Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl- molecule. By analyzing the magnetic properties of its atomic nuclei, detailed structural information can be obtained.
¹H NMR: Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of Pyridine, 2-hydrazinyl-4,5-dimethyl- is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromatic nature of the pyridine ring.
The protons on the pyridine ring are anticipated to appear in the aromatic region of the spectrum. The proton at position 3 (H-3) and the proton at position 6 (H-6) would likely show characteristic chemical shifts. The two methyl groups at positions 4 and 5 will produce singlet signals in the aliphatic region, and their chemical shifts will be influenced by their position on the pyridine ring. The protons of the hydrazinyl group (-NH-NH₂) will also give rise to signals that can be identified by their characteristic chemical shifts and by deuterium (B1214612) exchange studies.
Coupling constants (J-values) provide information about the connectivity of adjacent protons. For instance, the coupling between H-3 and H-6, if observable, would provide insight into their spatial relationship.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Pyridine, 2-hydrazinyl-4,5-dimethyl-
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 6.5 - 7.0 | Doublet | 2-3 |
| H-6 | 7.5 - 8.0 | Doublet | 2-3 |
| 4-CH₃ | 2.1 - 2.3 | Singlet | - |
| 5-CH₃ | 2.1 - 2.3 | Singlet | - |
| -NH- | 4.0 - 5.0 | Broad Singlet | - |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |
Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR: Carbon Skeletal Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in Pyridine, 2-hydrazinyl-4,5-dimethyl- will give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are expected in the aromatic region, with the carbon atom attached to the electronegative nitrogen atom (C-2) appearing at a lower field. The carbon atoms bonded to the methyl groups (C-4 and C-5) will also have characteristic chemical shifts. The methyl carbons themselves will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for Pyridine, 2-hydrazinyl-4,5-dimethyl-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 105 - 110 |
| C-4 | 145 - 150 |
| C-5 | 120 - 125 |
| C-6 | 140 - 145 |
| 4-CH₃ | 15 - 20 |
| 5-CH₃ | 15 - 20 |
Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (e.g., HMBC) for Structural Confirmation
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignments made from 1D NMR data. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. For Pyridine, 2-hydrazinyl-4,5-dimethyl-, an HMBC spectrum would be expected to show correlations between the methyl protons and the C-4 and C-5 carbons of the pyridine ring, as well as with the adjacent ring carbons. Similarly, correlations between the ring protons and various ring carbons would definitively confirm the substitution pattern.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Analysis and Functional Group Identification
The IR and Raman spectra of Pyridine, 2-hydrazinyl-4,5-dimethyl- will display a series of absorption bands corresponding to the stretching and bending vibrations of the different bonds.
Key expected vibrational modes include:
N-H stretching: The hydrazinyl group will exhibit characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ region.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
N-H bending: The bending vibrations of the N-H bonds in the hydrazinyl group are expected around 1600 cm⁻¹.
C-H bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds will be present at lower frequencies.
Table 3: Predicted IR and Raman Vibrational Frequencies for Pyridine, 2-hydrazinyl-4,5-dimethyl-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H stretch (hydrazinyl) | 3200 - 3400 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=N, C=C ring stretch | 1400 - 1600 |
| N-H bend (hydrazinyl) | 1580 - 1650 |
| CH₃ bend | 1375 - 1450 |
Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.
Comparative Analysis of Experimental and Computational Spectra
A powerful approach to vibrational analysis involves the comparison of experimentally obtained IR and Raman spectra with spectra generated through computational methods, such as Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies and intensities, a more detailed and accurate assignment of the experimental bands can be achieved.
This comparative analysis allows for the confirmation of the proposed molecular structure and provides a deeper understanding of the vibrational dynamics. Discrepancies between the experimental and computational spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for the approximations inherent in the theoretical models. Such studies on related pyridine and hydrazine (B178648) derivatives have demonstrated excellent agreement between scaled theoretical data and experimental observations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For Pyridine, 2-hydrazinyl-4,5-dimethyl-, the absorption of ultraviolet and visible light induces transitions of electrons from lower to higher energy molecular orbitals.
Electronic Transitions and Absorption Characteristics
The UV-Vis spectrum of Pyridine, 2-hydrazinyl-4,5-dimethyl- is expected to be characterized by electronic transitions originating from the pyridine ring and the hydrazinyl substituent. The pyridine moiety, an aromatic heterocycle, typically exhibits strong absorptions due to π → π* transitions. For the unsubstituted pyridine, these transitions are observed around 250-262 nm. The presence of two electron-donating methyl groups at the 4- and 5-positions and a hydrazinyl group at the 2-position is anticipated to cause a bathochromic (red) shift, moving these absorption bands to longer wavelengths.
Additionally, the nitrogen atoms in both the pyridine ring and the hydrazinyl group possess non-bonding electrons (n-electrons). The excitation of these electrons into anti-bonding π* orbitals results in n → π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. For instance, in a structurally related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, an absorption maximum at approximately 350 nm is attributed to the n → π* transition of the hydrazino group. researchgate.net A similar transition would be expected for Pyridine, 2-hydrazinyl-4,5-dimethyl-, although the exact wavelength may differ due to the different substitution pattern.
The solvent environment can also influence the absorption characteristics. In polar protic solvents, the n → π* transition band often undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons through hydrogen bonding.
| Expected λmax (nm) | Electronic Transition | Associated Moiety | Anticipated Intensity |
|---|---|---|---|
| ~260-290 | π → π | Dimethylpyridine Ring | High |
| ~340-360 | n → π | Hydrazinyl Group | Low to Medium |
Spectrophotometric Titration for Solution Stability Studies
Spectrophotometric titration is a valuable method for assessing the stability of a compound in solution under varying conditions, such as pH. By monitoring the UV-Vis absorption spectrum as a function of pH, one can determine the protonation constants (pKa values) associated with the basic nitrogen centers of Pyridine, 2-hydrazinyl-4,5-dimethyl-. The pyridine ring nitrogen and the two nitrogens of the hydrazinyl group are all potential sites for protonation.
A typical experiment would involve recording the absorbance at a fixed wavelength corresponding to either the neutral or protonated form of the molecule while incrementally changing the pH of the solution. The resulting titration curve (absorbance vs. pH) can be analyzed to calculate the pKa values. Such studies on related substituted pyridines have been used to determine their protonation constants. researchgate.net This information is crucial for understanding the compound's behavior in different chemical environments and its potential for forming salts. The stability over time can also be assessed by monitoring the absorption spectrum for any changes that might indicate decomposition.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula for Pyridine, 2-hydrazinyl-4,5-dimethyl- is C₇H₁₁N₃, which corresponds to a monoisotopic mass of approximately 137.0953 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at an m/z (mass-to-charge ratio) of 137. This molecular ion is energetically unstable and will undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of Pyridine, 2-hydrazinyl-4,5-dimethyl- would likely proceed through several pathways, influenced by the stability of the resulting fragments. Key fragmentation steps would involve the hydrazinyl group and the methyl substituents. For comparison, the mass spectrum of the parent 2-hydrazinopyridine (B147025) shows a molecular ion at m/z 109, with major fragments at m/z 79 and 52. nih.gov The related compound 2,5-dimethylpyridine (B147104) (2,5-lutidine) has a molecular weight of 107.15 g/mol and its mass spectrum is dominated by the molecular ion peak at m/z 107, with a significant fragment at m/z 106 due to the loss of a hydrogen atom. nist.govnih.gov
Based on these related structures, a plausible fragmentation pathway for Pyridine, 2-hydrazinyl-4,5-dimethyl- would include:
Loss of a hydrogen radical (·H): leading to a fragment at m/z 136.
Loss of an amino radical (·NH₂): resulting in a fragment at m/z 121.
Cleavage of the N-N bond to lose a diazenyl radical (·N₂H): giving a fragment at m/z 108.
Loss of a methyl radical (·CH₃): from the molecular ion to produce a fragment at m/z 122.
Formation of the stable 4,5-dimethylpyridin-2-yl cation: by loss of the entire hydrazinyl group as a radical (·N₂H₃), yielding a fragment at m/z 106.
| m/z | Proposed Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 137 | [C₇H₁₁N₃]⁺· (Molecular Ion) | - |
| 122 | [C₆H₈N₃]⁺ | ·CH₃ |
| 121 | [C₇H₉N₂]⁺ | ·NH₂ |
| 107 | [C₇H₉N]⁺· (Dimethylpyridine ion) | ·N₂H₂ |
| 106 | [C₇H₈N]⁺ | ·N₂H₃ |
| 79 | [C₅H₅N]⁺· (Pyridine ion after loss of methyls) | ·C₂H₆, ·N₂H₃ |
X-ray Diffraction (XRD)
X-ray diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
While a specific crystal structure for Pyridine, 2-hydrazinyl-4,5-dimethyl- has not been reported in the Cambridge Structural Database, analysis of closely related structures allows for a detailed prediction of its solid-state conformation. For instance, the crystal structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has been determined, revealing key structural features common to 2-hydrazinopyridines. researchgate.net
It is expected that the pyridine ring in Pyridine, 2-hydrazinyl-4,5-dimethyl- would be essentially planar. The hydrazinyl group introduces conformational flexibility, but intramolecular hydrogen bonding between one of the N-H protons of the hydrazinyl group and the pyridine ring nitrogen (N-H···N) is highly probable. This interaction would result in a pseudo-six-membered ring, enhancing the planarity of the molecule as a whole. In the solid state, molecules would likely be linked by intermolecular hydrogen bonds. The -NH₂ group of the hydrazinyl substituent can act as a hydrogen bond donor, while the second nitrogen of the hydrazinyl group and the pyridine nitrogen can act as acceptors, leading to the formation of dimers or extended chain motifs.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Although no experimental crystal structure exists for the title compound, a theoretical Hirshfeld analysis can be predicted based on its functional groups.
The most significant contributions to the crystal packing are expected to arise from hydrogen bonding and van der Waals forces. The 2D fingerprint plot derived from the Hirshfeld surface would likely show distinct features corresponding to specific interactions:
N-H···N interactions: These would appear as sharp, distinct "spikes" in the fingerprint plot, indicative of strong hydrogen bonds, likely forming centrosymmetric dimers.
C-H···π interactions: Contacts between the methyl or pyridine C-H groups and the π-system of an adjacent pyridine ring would be visible as "wings" in the plot.
In similar heterocyclic structures, H···H contacts often account for the largest percentage of the surface, followed by C···H/H···C and N···H/H···N interactions, confirming the importance of both van der Waals forces and hydrogen bonding in the molecular packing. acs.org
| Intermolecular Contact Type | Description | Predicted Significance |
|---|---|---|
| N-H···N | Strong hydrogen bonds between hydrazinyl N-H and pyridine N | High (Directional) |
| H···H | General van der Waals contacts | High (Largest surface contribution) |
| C-H···π | Interactions between C-H bonds and the aromatic ring | Medium |
| C···H / H···C | General close contacts | Medium |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For a molecule like Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl-, DFT calculations can provide detailed information about its geometry, electronic characteristics, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For Pyridine, 2-hydrazinyl-4,5-dimethyl-, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. DFT methods, such as B3LYP with a basis set like 6-311G++(d,p), are commonly employed for this purpose.
Conformational analysis of the hydrazinyl group (-NHNH2) is of particular interest. The rotation around the C-N and N-N single bonds can lead to different conformers with varying energies. The orientation of the hydrazinyl group relative to the pyridine ring, as well as the positioning of the methyl groups, would be systematically studied to identify the global minimum energy structure. This analysis is crucial as the molecular conformation influences its physical, chemical, and biological properties.
Electronic Properties: Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity. youtube.comnumberanalytics.comlibretexts.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. youtube.comnumberanalytics.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For Pyridine, 2-hydrazinyl-4,5-dimethyl-, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring's nitrogen atom. The LUMO is likely to be distributed over the pyridine ring, particularly the π* anti-bonding orbitals. DFT calculations would provide precise energy levels and visualizations of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-hydrazinopyridine (B147025) (as an analogue)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 | Highest Occupied Molecular Orbital, electron donor |
| LUMO | -1.15 | Lowest Unoccupied Molecular Orbital, electron acceptor |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays different colors on the molecule's surface, representing the electrostatic potential. researchgate.net
For Pyridine, 2-hydrazinyl-4,5-dimethyl-, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (usually blue). The areas with the most negative potential, indicating electron-rich regions, are expected to be around the nitrogen atoms of the pyridine ring and the terminal nitrogen of the hydrazinyl group. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydrazinyl group and the pyridine ring would exhibit positive potential, making them sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a measure of hyperconjugation. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
In Pyridine, 2-hydrazinyl-4,5-dimethyl-, significant hyperconjugative interactions are expected. These would include the delocalization of lone pair electrons from the nitrogen atoms into anti-bonding orbitals of adjacent bonds (n → σ) and the interaction between π orbitals of the pyridine ring and adjacent σ bonds (π → σ and σ → π*). This analysis reveals the intramolecular charge transfer that contributes to the molecule's stability.
Table 2: Hypothetical NBO Analysis for Key Interactions in 2-hydrazinopyridine (as an analogue)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N(pyridine) | π*(C-C) | ~5.20 | Lone pair delocalization |
| LP(1) N(hydrazinyl) | σ*(N-N) | ~4.80 | Hyperconjugation |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density topology to define atoms and the bonds between them. numberanalytics.comchemrxiv.org It identifies critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of a chemical bond. numberanalytics.com The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the bond. researchgate.net
For Pyridine, 2-hydrazinyl-4,5-dimethyl-, QTAIM analysis would be used to characterize the covalent bonds within the pyridine ring, the hydrazinyl group, and the methyl groups. It can also identify and quantify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may exist between the hydrazinyl group and the pyridine nitrogen. A positive value of ∇²ρ at the BCP is characteristic of closed-shell interactions (like ionic bonds or van der Waals interactions), while a negative value indicates a shared-shell (covalent) interaction.
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.govrsc.org It is based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces that represent different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. researchgate.net
In the context of Pyridine, 2-hydrazinyl-4,5-dimethyl-, an NCI plot would reveal potential intramolecular hydrogen bonding between the hydrogen of the hydrazinyl group and the nitrogen of the pyridine ring. The color of the NCI surfaces provides information about the strength and nature of the interaction: blue indicates strong, attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. This analysis is crucial for understanding the molecule's conformational preferences and its potential for intermolecular interactions.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways, identifying intermediates, and determining the energetic feasibility of chemical transformations.
While specific computational studies on the thermally allowed electrocyclic ring opening of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" itself are not extensively documented in the reviewed literature, the principles of such reactions can be explored through related heterocyclic systems. Electrocyclic reactions are a class of pericyclic reactions involving the concerted formation of a sigma bond and the loss of a pi bond (ring-closing) or the reverse (ring-opening). The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is initiated by heat (thermal) or light (photochemical).
For instance, computational studies on other pyridine-fused systems, such as 1,2,4-oxadiazole[4,5-a]piridinium salts, have utilized DFT to investigate their electrocyclic ring-opening. researchgate.net Such studies typically involve:
Mapping the potential energy surface of the reaction.
Optimizing the geometries of the reactant, transition state, and product.
Calculating the activation energy barrier to determine the kinetic feasibility of the ring-opening process under thermal conditions.
These computational approaches could theoretically be applied to derivatives of 2-hydrazinyl-4,5-dimethylpyridine to predict their propensity for undergoing such transformations.
The transition state (TS) is the highest energy point along a reaction coordinate, and its analysis is crucial for understanding reaction kinetics and mechanisms. Computational chemistry allows for the precise location and characterization of these fleeting structures.
In the context of reactions involving hydrazinylpyridine derivatives, such as cyclocondensations or cycloadditions, DFT calculations are used to model the transition states. researchgate.netnih.gov A typical transition state analysis involves:
Locating the TS: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS.
Frequency Calculation: A key confirmation of a true TS is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is directly related to the reaction rate.
For example, in the DFT-calculated transition states for the electrocyclic ring-opening of certain piridinium salts, computational analysis reveals the specific bond-breaking and bond-forming processes occurring simultaneously. researchgate.net This level of detail provides a mechanistic understanding that is often inaccessible through experimental means alone.
Molecular Modeling and Docking Studies (Mechanistic Insight)
Molecular modeling, particularly docking and molecular dynamics, simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor). These studies are pivotal in rational drug design, providing a mechanistic hypothesis for a compound's biological activity. Derivatives of 2-hydrazinyl-4,5-dimethylpyridine have been investigated as ligands for various biological targets.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often estimated by a scoring function, commonly expressed as binding energy.
GlcN-6-P synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthesis pathway, making it a target for antimicrobial agents. Docking studies of various heterocyclic inhibitors with the isomerase (ISOM) domain of GlcN-6-P synthase have been performed. For example, derivatives have shown strong binding to the active site, with interactions mediated by hydrogen bonds with key residues such as Gln348, Ser349, Ala602, and the catalytic Lys603. acs.org
EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a critical target in cancer therapy. nih.gov Computational studies on pyridine derivatives have demonstrated their potential as EGFR inhibitors. mdpi.com Docking simulations place these ligands into the ATP-binding pocket of the kinase domain, predicting interactions that are crucial for inhibition. The binding affinity of these compounds is often compared to standard inhibitors like Erlotinib. mdpi.com
DNA Minor Groove: The minor groove of DNA is a target for small molecules that can interfere with DNA replication and transcription. While specific docking studies for "Pyridine, 2-hydrazinyl-4,5-dimethyl-" are not detailed, pyridine-containing heterocyclic diamidines are a known class of DNA minor groove binders. researchgate.netresearchgate.net Molecular modeling shows that these concave molecules fit snugly into the minor groove, often stabilized by hydrogen bonds and van der Waals interactions with the groove walls, particularly in A-T rich regions. researchgate.net Some advanced pyridine derivatives have been designed to recognize G-C base pairs as well. researchgate.net
Main Protease of SARS-CoV-2: The Main Protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication and a prime target for antiviral drugs. Numerous in silico screening and docking studies have identified potential inhibitors. Pyridine-based scaffolds have been docked into the Mpro active site (PDB ID: 6LU7), showing favorable binding energies. mdpi.commdpi.com These studies reveal key interactions, such as hydrogen bonds with residues like MET 17 and GLN 19, that stabilize the ligand-protein complex. mdpi.com
| Target Protein | PDB ID | Example Ligand Type | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| GlcN-6-P synthase | 2VF5 / 1MOQ | Pyridine derivatives | -4.69 to -9.23 | Gln348, Ser349, Ala602, Lys603 | acs.org |
| EGFR Tyrosine Kinase | 1M17 | Thiazolyl-pyrazolines | N/A (IC50 values reported) | (ATP-binding site) | nih.gov |
| SARS-CoV-2 Main Protease | 6LU7 | Thiazole (B1198619) Clubbed Pyridines | Up to -8.6 | MET 17, GLN 19, GLY 71 | mdpi.com |
| DNA Minor Groove | N/A (Model) | Heterocyclic Diamidines | N/A (Binding Affinity) | A-T and G-C base pairs | researchgate.net |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. From a molecular perspective, this involves analyzing how modifications to the ligand's structure affect its binding affinity and interaction patterns with the target receptor.
For hydrazinylthiazole and pyridine derivatives, SAR analyses indicate that the nature and position of substituents on aromatic rings significantly impact activity.
Electronic Effects: Electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (e.g., -NO2, halogens) can alter the electronic distribution of the molecule. This change can enhance or weaken key interactions like hydrogen bonds or π-π stacking with receptor residues, thereby modulating the binding affinity.
Steric Effects: The size and shape of substituents determine the steric compatibility of the ligand with the binding pocket. Bulky groups may cause steric clashes, preventing optimal binding, whereas well-placed smaller groups can improve binding by occupying small hydrophobic pockets.
Computational models help rationalize these experimental SAR findings by visualizing the docked poses of different analogs and quantifying the changes in binding energy associated with each structural modification.
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is frequently used to validate docking results and assess the stability of the predicted binding poses.
For promising ligands identified through docking, such as potential SARS-CoV-2 Mpro inhibitors, MD simulations are run for nanoseconds to observe the behavior of the ligand-receptor complex in a simulated physiological environment. mdpi.commdpi.com Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests that the complex is structurally stable.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms. High fluctuation in binding site residues might suggest unstable interactions.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the persistence of key interactions predicted by docking.
These dynamic studies provide a more realistic and robust assessment of the ligand's binding mode and the stability of its interaction with the target, strengthening the mechanistic insights gained from computational models.
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
In the absence of extensive experimental spectroscopic data for Pyridine, 2-hydrazinyl-4,5-dimethyl-, computational chemistry serves as a powerful tool for predicting its spectral characteristics. Density Functional Theory (DFT) is a widely used method for forecasting spectroscopic parameters, offering valuable insights into the molecule's electronic structure and vibrational modes. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra based on theoretical calculations, drawing analogies from studies on structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. For a molecule like 2-hydrazinyl-4,5-dimethylpyridine, the predicted ¹H and ¹³C NMR spectra are influenced by the electronic environment of each nucleus.
¹H NMR: The proton chemical shifts are expected to be in distinct regions. The protons on the pyridine ring are anticipated to appear in the aromatic region, with their exact shifts influenced by the electron-donating effects of the hydrazinyl and dimethyl substituents. The protons of the methyl groups will likely be found in the upfield region, characteristic of alkyl protons. The protons of the hydrazinyl group (-NH-NH₂) would likely exhibit broader signals due to quadrupole effects and potential hydrogen bonding.
¹³C NMR: The carbon signals of the pyridine ring are expected in the downfield region typical for aromatic carbons. The carbons bearing the methyl and hydrazinyl groups will be shielded to some extent. The methyl carbons will resonate at the most upfield positions.
Below are the predicted ¹H and ¹³C NMR chemical shifts for 2-hydrazinyl-4,5-dimethylpyridine, based on DFT calculations of analogous structures.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| Pyridine H | 6.5 - 8.0 |
| -NH-NH₂ | 4.0 - 6.0 |
| -CH₃ | 2.0 - 2.5 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C (unsubstituted) | 120 - 140 |
| Pyridine C (substituted) | 140 - 160 |
| -CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), can predict these frequencies. The predicted spectrum for 2-hydrazinyl-4,5-dimethylpyridine would exhibit characteristic bands for the pyridine ring, the hydrazinyl group, and the methyl groups.
Key predicted vibrational frequencies include:
N-H stretching from the hydrazinyl group, typically appearing as a broad band in the 3200-3400 cm⁻¹ region.
Aromatic C-H stretching from the pyridine ring, expected around 3000-3100 cm⁻¹.
Aliphatic C-H stretching from the methyl groups, anticipated in the 2850-2960 cm⁻¹ range.
C=N and C=C stretching vibrations of the pyridine ring, which would likely be observed between 1400 and 1600 cm⁻¹.
N-H bending vibrations from the hydrazinyl group, typically found around 1600 cm⁻¹.
Predicted IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydrazinyl | N-H Stretch | 3200 - 3400 |
| Pyridine | Aromatic C-H Stretch | 3000 - 3100 |
| Methyl | Aliphatic C-H Stretch | 2850 - 2960 |
| Pyridine | C=N / C=C Stretch | 1400 - 1600 |
| Hydrazinyl | N-H Bend | ~1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical UV-Vis spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals. For 2-hydrazinyl-4,5-dimethylpyridine, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the pyridine ring and the hydrazinyl substituent.
The presence of the hydrazinyl and methyl groups, both being electron-donating, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The solvent environment can also influence the position and intensity of these absorption bands.
Predicted UV-Vis Absorption Maxima
| Electronic Transition | Predicted Wavelength (λmax, nm) |
| π → π | 270 - 300 |
| n → π | 320 - 360 |
Applications in Materials Science and Technology
Luminescent Materials and Devices
The integration of the 2-hydrazinyl-4,5-dimethylpyridine scaffold into metal complexes and organic fluorophores is a promising strategy for developing novel luminescent materials. The pyridine (B92270) nitrogen atom can coordinate with various metal ions, leading to the formation of stable complexes that can exhibit phosphorescence or fluorescence. For instance, iridium(III) complexes incorporating substituted pyridine-triazine ligands have been shown to exhibit red luminescence in both solution and solid states. urfu.ruchimicatechnoacta.ru The electronic properties of the pyridine ring, modified by the dimethyl and hydrazinyl groups, can influence the energy of the metal-to-ligand charge transfer (MLCT) states, thereby tuning the emission color and quantum efficiency of the resulting materials.
The hydrazinyl group can be further functionalized to create Schiff base ligands, which upon complexation with metal ions like zinc(II), can lead to significant fluorescence enhancement. mdpi.com This chelation-enhanced fluorescence (CHEF) is a key principle in the design of luminescent sensors.
Table 1: Photophysical Properties of a Representative Pyridine-based Iridium(III) Complex
| Complex | Emission Maxima (nm) in Solution | Emission Maxima (nm) in Solid State |
|---|---|---|
| Ir(ppy)2(L) | ~650 | ~630 |
Data is generalized from similar pyridine-triazine based Ir(III) complexes. urfu.ru
Sensor Development (e.g., Fluorescent Probes)
The 2-hydrazinylpyridine moiety is an excellent platform for the design of fluorescent chemosensors. The hydrazinyl group can react with aldehydes and ketones to form hydrazones, a common strategy for creating probes that can detect various analytes. This reactivity is particularly useful for developing sensors for metal ions. nih.gov
For example, a fluorescent probe for Fe³⁺ has been developed based on a BODIPY-pyridylhydrazone structure. mdpi.com The pyridine and hydrazone groups act as a recognition site for the metal ion, and upon binding, a change in the photophysical properties of the fluorophore is observed, often leading to a "turn-on" fluorescence response. mdpi.com Similarly, rhodamine-based probes incorporating a triazolyl benzaldehyde (B42025) moiety have been synthesized for the selective detection of Hg²⁺. nih.gov The versatility of the 2-hydrazinylpyridine structure allows for its incorporation into various fluorophore systems to create selective and sensitive probes for a range of metal ions. mdpi.com
Table 2: Performance of a Fluorescent Probe Based on a Pyridylhydrazone Scaffold for Metal Ion Detection
| Analyte | Limit of Detection (LOD) | Binding Constant (K) |
|---|---|---|
| Fe³⁺ | 0.58 µM | 5.4 x 10⁴ M⁻¹ |
Data from a BODIPY-pyridylhydrazone probe. mdpi.com
Photoelectric Conversion Elements and Photoactive Materials
While direct applications of Pyridine, 2-hydrazinyl-4,5-dimethyl- in photoelectric conversion are not extensively documented, its structural motifs are found in materials used for such purposes. Carbazole-based covalent organic frameworks (COFs), for instance, exhibit excellent photoelectric properties and are utilized in photoelectric devices. mdpi.com The pyridine ring, being an electron-deficient unit, can be incorporated into donor-acceptor architectures, which are fundamental to the design of organic materials for solar cells and photodetectors. The potential for Pyridine, 2-hydrazinyl-4,5-dimethyl- lies in its ability to be integrated into larger conjugated systems where it can influence the electronic bandgap and charge transport properties.
Electrochromic Materials
Electrochromic materials change their optical properties in response to an applied voltage, and pyridine derivatives are known to be components of such materials. For instance, polymers based on 2,5-di(2-thienyl)-1H-pyrrole derivatives exhibit versatile electrochromic properties. researchgate.net While specific studies on electrochromic polymers derived from Pyridine, 2-hydrazinyl-4,5-dimethyl- are scarce, the electron-accepting nature of the pyridine ring suggests its potential utility in this field. Polymers incorporating this moiety could exhibit stable redox states with distinct absorption characteristics, leading to color changes. For example, aromatic polyamides and polyimides containing phenothiazine-based triphenylamine (B166846) cores show reversible oxidation processes with clear color changes from pale orange to light blue. rsc.org
Table 3: Electrochromic Properties of a Representative Thienyl-Pyrrole Based Polymer
| Polymer | Color (Neutral State) | Color (Oxidized State) | Response Time (s) |
|---|---|---|---|
| PTPPT | Yellow-green | Purple-red | < 5 |
Data from a poly(2,5-dithienyl-1-substituted-pyrrole) derivative. researchgate.net
Covalent Organic Frameworks and Porous Materials
The bifunctional nature of Pyridine, 2-hydrazinyl-4,5-dimethyl- makes it a highly attractive building block for the synthesis of covalent organic frameworks (COFs). The hydrazinyl group can react with aldehydes to form robust hydrazine-linked COFs. nih.govresearchgate.netnih.gov These frameworks are crystalline porous materials with high surface areas and tunable pore sizes. The incorporation of the pyridine unit into the COF backbone can impart specific functionalities, such as metal-binding sites or catalytic centers.
Recent research has demonstrated the synthesis of 2D and 3D hydrazine-linked COFs that can be postsynthetically modified, for example, through oxidation to form hydrazide linkages. nih.govresearchgate.netnih.govresearchgate.netchemrxiv.org These materials have shown promise in applications such as water harvesting from the air, where one such COF exhibited a steep water uptake at low relative humidity. nih.govnih.gov
Table 4: Properties of a Hydrazine-Linked Covalent Organic Framework
| COF | Topology | Water Uptake Capacity (g g⁻¹) |
|---|---|---|
| Hydrazine-hydrazide-linked COF | 2D/3D | 0.45 |
Data from a representative hydrazine-hydrazide-linked COF. nih.govnih.gov
Polymeric and Dendritic Networks
The reactivity of the hydrazinyl group also lends itself to the construction of complex polymeric and dendritic structures. Hydrazide-functionalized dendrimers have been synthesized and utilized as multivalent linkers. nih.gov For instance, dendrimer hydrazides with multiple arms have been shown to facilitate the formation of three-dimensional multi-cellular aggregates, which are useful in tissue engineering. nih.gov
In polymer science, 2-hydrazinopyridine (B147025) has been noted for its use in developing materials with improved thermal stability and mechanical strength. chemimpex.com The ability of the pyridine and hydrazine (B178648) functionalities to engage in various chemical reactions allows for the creation of cross-linked polymers and functional dendrimers with potential applications in drug delivery and catalysis. nih.govmdpi.com For example, PAMAM dendrimers have been investigated as molecular vehicles for antitumor agents. researchgate.net
Catalytic Applications
Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl- as a Ligand in Homogeneous Catalysis
In the realm of homogeneous catalysis, the efficacy of a metal catalyst is profoundly influenced by the nature of the ligands coordinated to the metal center. Pyridine and its derivatives are a cornerstone of ligand design due to their electronic properties and steric versatility. The nitrogen atom of the pyridine ring provides a strong coordination site for a wide array of transition metals.
The molecule Pyridine, 2-hydrazinyl-4,5-dimethyl- possesses multiple potential coordination sites: the pyridine ring nitrogen, the two nitrogen atoms of the hydrazinyl group, and potentially, Schiff base derivatives formed from the hydrazinyl moiety. This multi-dentate character would allow it to act as a chelating ligand, forming stable complexes with metal ions. The dimethyl substituents on the pyridine ring would introduce specific steric bulk and electron-donating effects, which could modulate the catalytic activity and selectivity of the resulting metal complex.
While specific studies on Pyridine, 2-hydrazinyl-4,5-dimethyl- are lacking, the broader family of hydrazone Schiff base ligands, often derived from hydrazinyl-pyridines, has been extensively studied in homogeneous catalysis. These ligands are known to form stable and catalytically active complexes with various transition metals.
Catalytic Roles in Organic Reactions (e.g., Acylation Reactions)
There is no specific information available in the reviewed literature regarding the direct catalytic role of Pyridine, 2-hydrazinyl-4,5-dimethyl- in organic reactions such as acylation. However, it is well-established that pyridine and its derivatives can function as catalysts in acylation reactions. They typically act as nucleophilic catalysts by reacting with an acylating agent to form a highly reactive acylpyridinium salt, which then readily transfers the acyl group to a nucleophile.
Given its structure, it is plausible that Pyridine, 2-hydrazinyl-4,5-dimethyl- could exhibit catalytic activity in acylation reactions. The pyridine nitrogen could serve as the nucleophilic site, analogous to other pyridine-based catalysts. The electronic effect of the dimethyl and hydrazinyl groups would influence the nucleophilicity of the pyridine nitrogen and, consequently, the catalytic efficiency.
Metal Complexes as Catalysts
The formation of metal complexes with organic ligands is a powerful strategy for creating highly efficient and selective catalysts. Hydrazone Schiff base ligands, which can be synthesized from Pyridine, 2-hydrazinyl-4,5-dimethyl- by condensation with aldehydes or ketones, are known to form catalytically active complexes with a variety of transition metals. mdpi.comxiahepublishing.comresearchgate.netrsc.org
These metal complexes have demonstrated catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netrsc.org The specific catalytic properties of such complexes are determined by the nature of the metal ion, the coordination geometry, and the electronic and steric properties of the ligand.
While no specific data exists for metal complexes of Pyridine, 2-hydrazinyl-4,5-dimethyl-, the general characteristics of related hydrazone complexes suggest potential catalytic applications. For instance, manganese complexes of pyridine Schiff base ligands have been shown to be effective catalysts for the epoxidation of alkenes. rsc.org Similarly, various transition metal complexes of hydrazone ligands have been investigated for their catalytic potential. xiahepublishing.comresearchgate.net
Role As a Privileged Scaffold in Chemical Biology Research Non Clinical Focus
Design Principles for Novel Heterocyclic Scaffolds
The design of novel heterocyclic scaffolds based on the 2-hydrazinyl-4,5-dimethyl-pyridine core is guided by several key principles aimed at optimizing molecular interactions and biological activity. The pyridine (B92270) ring itself is a common motif in numerous biologically active compounds due to its ability to form hydrogen bonds, pi-stacking interactions, and coordinate with metal ions. The hydrazinyl group is a versatile functional handle that can be readily modified to introduce a wide array of substituents, thereby enabling the exploration of a vast chemical space.
Key design strategies involving this scaffold include:
Molecular Hybridization: This approach involves combining the 2-hydrazinyl-4,5-dimethyl-pyridine scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For instance, condensation of the hydrazinyl group with various aldehydes and ketones can generate a library of hydrazone derivatives, each with distinct electronic and steric properties.
Structure-Based Design: Utilizing computational modeling and X-ray crystallography data of target proteins, derivatives of the scaffold can be rationally designed to fit into specific binding pockets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydrazinyl group can serve as both a hydrogen bond donor and acceptor. The dimethyl groups can be tailored to occupy hydrophobic pockets within a target's active site.
Bioisosteric Replacement: The pyridine ring or the hydrazinyl moiety can be replaced with other bioisosteres to fine-tune the physicochemical properties of the resulting molecules, such as solubility, metabolic stability, and target affinity. For example, the pyridine ring could be replaced with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to modulate basicity and interaction geometries.
The versatility of the 2-hydrazinyl-4,5-dimethyl-pyridine scaffold allows for the systematic modification of its structure to probe and optimize interactions with various biological targets, making it a valuable tool in non-clinical chemical biology research.
In Vitro Molecular Interaction Studies
In vitro studies are crucial for elucidating the molecular mechanisms through which derivatives of the 2-hydrazinyl-4,5-dimethyl-pyridine scaffold exert their effects. These investigations provide detailed insights into their interactions with enzymes and nucleic acids at a molecular level.
Derivatives of hydrazinyl-containing scaffolds have been extensively studied as inhibitors of various enzymes. The hydrazinyl and hydrazone moieties are particularly effective at interacting with the active sites of enzymes, often acting as transition-state mimics or forming key hydrogen bonding and hydrophobic interactions.
For instance, studies on related hydrazinyl-thiazole derivatives have demonstrated potent inhibitory activity against enzymes such as α-glucosidase and aldose reductase, which are relevant in the context of diabetes. nih.gov The inhibitory mechanism often involves the formation of hydrogen bonds between the hydrazinyl group and key amino acid residues in the enzyme's active site. Molecular docking studies on such compounds have revealed that the hydrazine (B178648) moiety can coordinate with catalytic residues, effectively blocking substrate access. nih.gov
The general mechanism of enzyme inhibition by these scaffolds can be attributed to:
Competitive Inhibition: The scaffold derivative competes with the natural substrate for binding to the enzyme's active site. The structural similarity to the substrate or a transition state allows for high-affinity binding.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency.
| Enzyme Target | Inhibitor Scaffold | Observed IC₅₀/Kᵢ | Inhibition Type |
|---|---|---|---|
| α-Glucosidase | Hydrazinyl Thiazole (B1198619) Derivatives | 1.40 ± 0.01 µM | Competitive |
| Aldose Reductase | Piperidine-bearing Hydrazinyl-Thiazole | Kᵢ = 5.47 ± 0.53 nM | Competitive |
| Cathepsin D | Phenyl Hydrazide Derivatives | IC₅₀ = 1.38 ± 0.1 µM | Not Specified |
| Plasmepsin-II | Phenyl Hydrazine Derivatives | IC₅₀ = 1.25 µM | Not Specified |
Planar aromatic heterocyclic scaffolds, such as those derived from pyridine, are known to interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. The 2-hydrazinyl-4,5-dimethyl-pyridine scaffold, when incorporated into larger, planar aromatic systems, has the potential to act as a DNA intercalator.
DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA structure, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription.
Spectroscopic techniques are commonly employed to study these interactions:
UV-Visible Spectroscopy: Intercalation is often characterized by hypochromism (a decrease in molar absorptivity) and a bathochromic (red) shift in the absorption spectrum of the compound upon binding to DNA.
Fluorescence Spectroscopy: An enhancement in the fluorescence intensity of the compound is often observed upon intercalation, as the DNA environment protects the molecule from solvent quenching.
Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon binding of a small molecule can provide information about conformational changes in the DNA structure.
While direct DNA binding studies on 2-hydrazinyl-4,5-dimethyl-pyridine are not extensively documented, research on structurally similar planar heterocyclic systems provides a framework for understanding its potential. For example, derivatives of dipyridoquinoxaline and dipyridophenazine are well-known DNA intercalators. mdpi.com The planarity of the aromatic system is a key determinant for effective intercalation.
| Compound Type | Method | Key Finding |
|---|---|---|
| Pyridine-4-carbohydrazide Derivatives | UV-Vis Titration | Minor groove binding with Kₑ values of 6.3×10⁴ - 7.4×10⁴ M⁻¹ |
| 4,6-Dihydrazone Pyrimidine Derivatives | UV/Vis, CD Spectroscopy | Groove binding and partial intercalation |
| Pyrazine–Thiazole Metal Complexes | UV-Vis, Fluorescence | Intercalative binding with Kₑ values in the order of 10⁴ |
Structure-Activity Relationship (SAR) Elucidation at a Molecular Level
The systematic modification of the 2-hydrazinyl-4,5-dimethyl-pyridine scaffold allows for the elucidation of structure-activity relationships (SAR), providing insights into the molecular features required for potent and selective biological activity.
Key structural modifications and their potential impact on activity include:
Modification of the Hydrazinyl Group: As previously mentioned, the hydrazinyl group is a key site for derivatization. The nature of the substituent introduced via the hydrazone linkage can dramatically alter the biological activity. For example, the introduction of aromatic rings with electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, leading to changes in binding affinity and selectivity.
Conformational Rigidity: Introducing conformational constraints, for instance by incorporating the hydrazone into a new ring system, can lock the molecule into a bioactive conformation, potentially increasing its affinity for a target.
Studies on related hydrazide derivatives have shown that the nature and position of substituents on an aromatic ring attached to the hydrazide moiety can have a profound impact on biological activity. mdpi.com For example, in a series of brevenal (B10860830) hydrazide derivatives, substitution at the 3-position of a phenyl ring was found to be critical for receptor affinity. mdpi.com
Investigation of Specific Molecular Targets and Pathways
The 2-hydrazinyl-4,5-dimethyl-pyridine scaffold has the potential to be directed toward a variety of molecular targets, depending on the specific derivatization strategy employed. Based on the known activities of related heterocyclic compounds, potential targets and pathways for derivatives of this scaffold could include:
Kinases: Pyridine-containing scaffolds are prevalent in kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site.
G-Protein Coupled Receptors (GPCRs): The structural features of this scaffold make it a candidate for the development of ligands for various GPCRs.
Enzymes involved in Metabolic Diseases: As seen with related hydrazinyl-thiazole derivatives, enzymes like α-glucosidase and aldose reductase are potential targets. nih.gov
Proteases: The hydrazide and hydrazone moieties are known to be effective inhibitors of various proteases, including aspartic proteases. tandfonline.com
The exploration of this scaffold in high-throughput screening campaigns against diverse panels of biological targets is a promising avenue for the discovery of novel probes for investigating cellular pathways and identifying new therapeutic leads. The adaptability of its synthesis allows for the creation of diverse chemical libraries, which are essential for such discovery efforts.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Pyridine (B92270), 2-Hydrazinyl-4,5-Dimethyl-
The advancement of research into Pyridine, 2-hydrazinyl-4,5-dimethyl- is fundamentally linked to the development of efficient and versatile synthetic methodologies. While the classical approach to synthesizing hydrazinopyridines often involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring with hydrazine (B178648) hydrate (B1144303), future research will likely focus on more sophisticated and sustainable strategies.
Key areas for exploration include:
Greener Synthetic Routes: Moving away from harsh reaction conditions and hazardous reagents will be a priority. This could involve exploring microwave-assisted synthesis to reduce reaction times and improve yields, or the use of more environmentally benign solvents.
Catalytic Approaches: The development of novel catalytic systems, potentially involving transition metals, could offer more controlled and efficient pathways to the target molecule and its derivatives.
Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly reproducible production of Pyridine, 2-hydrazinyl-4,5-dimethyl-.
A comparative look at potential starting materials for the synthesis of Pyridine, 2-hydrazinyl-4,5-dimethyl- is presented below:
| Starting Material | Potential Advantages | Potential Challenges |
| 2-Chloro-4,5-dimethylpyridine (B134757) | Readily available precursor. | Use of hydrazine hydrate can be hazardous. |
| 2-Bromo-4,5-dimethylpyridine | Higher reactivity than chloro-derivative. | May be more expensive. |
| 2-Amino-4,5-dimethylpyridine | Avoids direct use of hydrazine hydrate. | May require multi-step diazotization and reduction. |
Rational Design of Derivatives with Tunable Electronic and Steric Properties
The true potential of Pyridine, 2-hydrazinyl-4,5-dimethyl- likely lies in its derivatization. The hydrazinyl moiety serves as a versatile handle for introducing a wide array of functional groups, allowing for the fine-tuning of the molecule's electronic and steric properties. Future research will focus on the rational design of derivatives to achieve specific functionalities.
Table of Potential Derivative Classes and Their Properties:
| Derivative Class | R-Group on Hydrazine | Potential Tunable Properties | Potential Applications |
| Hydrazones | Aryl or Alkyl aldehydes/ketones | Enhanced biological activity, altered lipophilicity. | Medicinal Chemistry |
| Acylhydrazines | Acyl chlorides/anhydrides | Improved stability, modified hydrogen bonding capabilities. | Materials Science |
| Pyrazoles | Diketones | Creation of new heterocyclic systems with distinct properties. | Agrochemicals, Pharmaceuticals |
By systematically modifying the substituents on the pyridine ring and the hydrazinyl group, researchers can create libraries of compounds with tailored characteristics for various applications, from targeted pharmaceuticals to advanced materials.
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery and optimization of Pyridine, 2-hydrazinyl-4,5-dimethyl- and its derivatives, the integration of computational and experimental techniques will be crucial. In silico studies can provide valuable insights into molecular properties and guide experimental work, saving time and resources.
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic structures, and spectroscopic properties of novel derivatives. bldpharm.com
Molecular Docking Studies: To investigate the potential binding of these molecules to biological targets, such as enzymes or receptors, thereby identifying promising candidates for drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To establish correlations between the chemical structure of the derivatives and their biological activity, aiding in the design of more potent compounds.
These computational approaches, when used in conjunction with experimental validation, will create a powerful feedback loop for the efficient design and synthesis of new functional molecules.
Development of Pyridine, 2-Hydrazinyl-4,5-Dimethyl- Based Smart Materials
The unique structural features of Pyridine, 2-hydrazinyl-4,5-dimethyl- make it an intriguing building block for the development of smart materials. These are materials designed to respond to external stimuli in a controlled and predictable manner.
Potential avenues for research include:
Chemosensors: The pyridine nitrogen and the hydrazinyl group can act as binding sites for metal ions or other analytes. Derivatives could be designed to exhibit a detectable change (e.g., color or fluorescence) upon binding, forming the basis for new chemical sensors.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the molecule to act as a ligand for metal ions opens up the possibility of creating extended network structures with interesting catalytic, magnetic, or gas storage properties.
Stimuli-Responsive Polymers: By incorporating the Pyridine, 2-hydrazinyl-4,5-dimethyl- moiety into a polymer backbone, it may be possible to create materials that change their properties in response to pH, temperature, or light.
Further Investigation into Complex Biological Mechanisms at the Molecular Level
A significant area of future research will be the elucidation of the biological activities and mechanisms of action of Pyridine, 2-hydrazinyl-4,5-dimethyl- and its derivatives. The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govrsc.org The addition of the hydrazinyl group introduces a reactive site that can interact with biological macromolecules.
Key research questions to be addressed include:
Antimicrobial and Anticancer Activity: Screening of a library of derivatives against a panel of bacterial, fungal, and cancer cell lines to identify lead compounds.
Enzyme Inhibition: Investigating the potential of these compounds to inhibit specific enzymes, a common mechanism of action for many drugs.
Mechanism of Action Studies: For any biologically active compounds, detailed studies will be necessary to understand how they exert their effects at the molecular level. This could involve identifying their cellular targets and pathways.
The exploration of these future research directions will be instrumental in unlocking the full scientific and technological potential of Pyridine, 2-hydrazinyl-4,5-dimethyl- and its derivatives, paving the way for new discoveries and applications across a range of scientific disciplines.
Q & A
Q. What are the common synthetic routes for 2-hydrazinyl-4,5-dimethylpyridine?
The compound can be synthesized via hydrazine substitution on pre-functionalized pyridine derivatives. For example, hydrazine groups are introduced through nucleophilic substitution or condensation reactions. A similar approach was reported for 4-hydrazinylpyridine dihydrochloride, where hydrazine reacts with halogenated pyridine precursors under controlled conditions . Methyl substituents at the 4 and 5 positions are typically introduced via Friedländer synthesis or alkylation of pyridine intermediates.
Q. How does the hydrazinyl group influence the reactivity of 2-hydrazinyl-4,5-dimethylpyridine in substitution reactions?
The hydrazinyl (-NH-NH₂) group acts as a strong nucleophile, enabling participation in condensation, cyclization, and coordination reactions. For instance, in copper(II) complex formation, hydrazinyl derivatives undergo ligand exchange, forming stable metal complexes critical for catalytic or material science applications . The methyl groups at positions 4 and 5 sterically hinder certain reactions, directing reactivity to the hydrazinyl site.
Q. What spectroscopic techniques are recommended for characterizing 2-hydrazinyl-4,5-dimethylpyridine?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazinyl group and methyl substituents. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies N-H stretching (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹). X-ray crystallography may resolve structural ambiguities, as demonstrated for related hydrazinylpyridine complexes .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the kinetic and thermodynamic behavior of reactions involving 2-hydrazinyl-4,5-dimethylpyridine?
DFT calculates activation energies, transition states, and thermodynamic parameters (ΔG, ΔH, ΔS) for reaction pathways. For example, a DFT study on a copper(II) complex derived from a hydrazinyl-imidazole ligand revealed a multi-step mechanism with rate-limiting ligand exchange (ΔG‡ = 85 kJ/mol) and provided validated rate laws . Such models predict solvent effects, substituent impacts, and metal-ligand stability, guiding experimental design.
Q. What strategies resolve contradictory data on the stability of hydrazinyl-containing pyridine derivatives under varying conditions?
Contradictions in stability data often arise from differences in pH, solvent polarity, or oxidizing agents. Methodological approaches include:
- Controlled degradation studies : Monitor decomposition products via HPLC or GC-MS under accelerated conditions (e.g., elevated temperature, UV exposure).
- Computational modeling : Use DFT to predict bond dissociation energies and reactive sites .
- Comparative kinetics : Compare degradation rates with structurally analogous compounds, such as 4-hydrazinylpyridine dihydrochloride, to isolate substituent effects .
Q. In coordination chemistry, how does 2-hydrazinyl-4,5-dimethylpyridine act as a ligand, and what metal complexes are relevant?
The hydrazinyl group donates electron pairs to metal centers, forming chelated complexes. For example, copper(II) complexes with hydrazinyl ligands exhibit square-planar geometries, as shown in DFT studies . The methyl groups enhance steric stability, favoring monodentate or bidentate coordination modes. Potential applications include catalysis (e.g., oxidation reactions) and magnetic materials. Advanced characterization techniques like XAS (X-ray Absorption Spectroscopy) and EPR (Electron Paramagnetic Resonance) validate coordination environments .
Methodological Considerations
Q. What experimental precautions are critical when handling 2-hydrazinyl-4,5-dimethylpyridine?
- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Avoid prolonged storage, as hydrazine derivatives may degrade into hazardous byproducts .
- Safety protocols : Use explosion-proof equipment (e.g., spark-free motors) due to flammability risks. Conduct reactions in fume hoods with PPE (gloves, goggles) .
- Stability testing : Regularly analyze purity via TLC or HPLC, especially after long-term storage .
Q. How can researchers evaluate the biological activity of 2-hydrazinyl-4,5-dimethylpyridine?
- In vitro assays : Test antimicrobial activity using broth microdilution (MIC/MBC) or enzyme inhibition assays (e.g., acetylcholinesterase).
- DNA interaction studies : Employ gel electrophoresis or fluorescence quenching to assess DNA binding, inspired by studies on related hydrazinylquinolines .
- Computational docking : Screen for binding affinity to biological targets (e.g., kinases) using software like AutoDock, validated by DFT-predicted conformations .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for hydrazinylpyridine derivatives?
Yield variations often stem from differences in reaction conditions (e.g., solvent, temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, a study on pyridine N-oxide synthesis showed yield improvements from 45% to 78% by adjusting solvent polarity and reaction time .
Q. Why do computational and experimental bond lengths differ in hydrazinylpyridine metal complexes?
Discrepancies arise from approximations in DFT functionals or crystal packing effects in experimental data. Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections improve accuracy. Cross-validate with X-ray crystallography, as done for imidazopyridine complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
